![molecular formula C20H30N2 B038250 2-Azapentalene, 1,5-di(tert-butyl)-3-piperidinyl)- CAS No. 113035-28-2](/img/structure/B38250.png)
2-Azapentalene, 1,5-di(tert-butyl)-3-piperidinyl)-
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Overview
Description
2-Azapentalene, 1,5-di(tert-butyl)-3-piperidinyl)-, commonly known as DABCO or triethylenediamine, is a heterocyclic organic compound. It is widely used in scientific research for its unique chemical properties, including its ability to catalyze various chemical reactions.
Mechanism of Action
The mechanism of action of DABCO as a catalyst is not fully understood. However, it is believed that DABCO acts as a base to activate the reactants, allowing them to undergo the desired reaction. DABCO can also act as a nucleophile, attacking electrophilic species and facilitating the reaction.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of DABCO. However, it is known that DABCO is not toxic and is considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
DABCO has several advantages as a catalyst in laboratory experiments. It is easy to handle and is relatively inexpensive compared to other catalysts. DABCO is also highly effective, allowing for high yields in many reactions. However, DABCO also has some limitations. It can only be used in certain types of reactions, and its effectiveness may be limited in some cases.
Future Directions
There are several future directions for research on DABCO. One area of interest is the development of new synthetic methods using DABCO as a catalyst. Another area of interest is the use of DABCO in the synthesis of new materials, such as polymers and nanoparticles. Additionally, further research is needed to fully understand the mechanism of action of DABCO as a catalyst.
Synthesis Methods
2-Azapentalene, 1,5-di(tert-butyl)-3-piperidinyl)- can be synthesized by reacting triethylene diamine with tert-butyl acrylate in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere at a temperature of around 100°C. The resulting product is purified by column chromatography to obtain pure DABCO.
Scientific Research Applications
DABCO is widely used in scientific research as a catalyst for various chemical reactions. It is particularly useful in organic synthesis, where it can be used to catalyze reactions such as Michael addition, aldol condensation, and epoxidation. DABCO is also used in polymer chemistry, where it can be used as a catalyst for the polymerization of various monomers.
properties
CAS RN |
113035-28-2 |
---|---|
Molecular Formula |
C20H30N2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1,5-ditert-butyl-3-piperidin-1-ylcyclopenta[c]pyrrole |
InChI |
InChI=1S/C20H30N2/c1-19(2,3)14-12-15-16(13-14)18(21-17(15)20(4,5)6)22-10-8-7-9-11-22/h12-13H,7-11H2,1-6H3 |
InChI Key |
NGRJLIFMSWCYGW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(N=C(C2=C1)N3CCCCC3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N=C(C2=C1)N3CCCCC3)C(C)(C)C |
Other CAS RN |
113035-28-2 |
synonyms |
2-Azapentalene, 1,5-di(tert-butyl)-3-piperidinyl)- |
Origin of Product |
United States |
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